molecular formula C21H19NO B5517831 N-(1,2-diphenylethyl)benzamide

N-(1,2-diphenylethyl)benzamide

Cat. No.: B5517831
M. Wt: 301.4 g/mol
InChI Key: DTFLPXXUBDQAKE-UHFFFAOYSA-N
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Description

N-(1,2-diphenylethyl)benzamide is a useful research compound. Its molecular formula is C21H19NO and its molecular weight is 301.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 301.146664230 g/mol and the complexity rating of the compound is 349. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Synthesis and Luminescence Studies

N-(1,2-diphenylethyl)benzamide and its derivatives have been studied for their potential in the synthesis of lanthanide coordination compounds. These compounds exhibit interesting properties such as luminescence, making them potentially useful in materials science and optical applications. The study by Kariaka et al. (2014) focused on the synthesis of these compounds and their luminescence characteristics, highlighting their potential in creating materials with unique optical properties (Kariaka et al., 2014).

2. Conformational Analysis in Catalysis

Another area of application is in conformational analysis to understand the structure-activity relationship in catalysis. Sakamoto et al. (2006) synthesized derivatives of this compound and examined their conformations using NMR spectroscopy. This research is crucial in deducing the active structures of these compounds as catalysts (Sakamoto et al., 2006).

3. Fluorescence and Data Storage Applications

The benzamide-based derivatives of this compound show promising applications in the field of data storage due to their fluorescence properties. Zheng et al. (2015) found that these compounds can switch between fluorescent states under different stimuli, making them suitable for applications in rewritable information storage and security inks (Zheng et al., 2015).

4. Anticancer and Antioxidant Activities

This compound derivatives have also been studied for their potential in medical applications, specifically in cancer treatment. Sulistyowaty et al. (2020) synthesized derivatives and evaluated their cytotoxic and antioxidant activities, finding significant potential in combating cancer cells (Sulistyowaty et al., 2020).

5. Antitubercular Activity

In the field of infectious diseases, derivatives of this compound have been synthesized for their potential anti-tubercular activities. Dighe et al. (2012) reported on the synthesis of such compounds and their screening for anti-tubercular properties, showcasing the broad spectrum of biomedical applications of these compounds (Dighe et al., 2012).

Safety and Hazards

While specific safety and hazard information for “N-(1,2-diphenylethyl)benzamide” is not available in the retrieved papers, general safety measures for handling benzamides include wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with skin, eyes, or clothing, and avoiding dust formation .

Properties

IUPAC Name

N-(1,2-diphenylethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO/c23-21(19-14-8-3-9-15-19)22-20(18-12-6-2-7-13-18)16-17-10-4-1-5-11-17/h1-15,20H,16H2,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTFLPXXUBDQAKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.